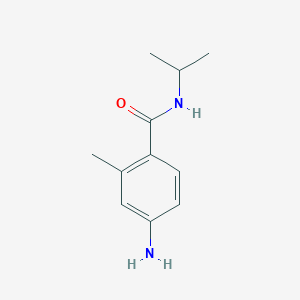

4-amino-2-methyl-N-(propan-2-yl)benzamide

Beschreibung

4-Amino-2-methyl-N-(propan-2-yl)benzamide (CAS: 1248191-65-2) is a benzamide derivative with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . The compound features an amino group at the 4-position, a methyl group at the 2-position of the benzene ring, and an isopropylamide substituent.

Eigenschaften

IUPAC Name |

4-amino-2-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7(2)13-11(14)10-5-4-9(12)6-8(10)3/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIAELQDQLKBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-Amino-2-methyl-N-(propan-2-yl)benzamide, also known as 2-Methyl-4-[(propan-2-yl)amino]benzamide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features an amino group, a methyl group, and a propan-2-yl substituent attached to the benzamide core, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects by:

- Binding to Enzymes : The compound can modulate enzyme activity, potentially influencing metabolic pathways.

- Receptor Interaction : The amino group allows for hydrogen bonding with various receptors, which may alter signaling pathways.

These interactions suggest that this compound could serve as a lead compound in drug development aimed at various diseases.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens, although specific data on efficacy and mechanisms remains limited.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, suggesting potential applications in treating inflammatory diseases .

- Anticancer Activity : In vitro studies have indicated that derivatives of this compound may possess anticancer properties. For instance, related compounds have demonstrated significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against specific types of leukemia cells .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Research : A study investigated the synthesis of new derivatives based on the benzamide scaffold. Compounds derived from this structure exhibited high biological activity against multiple cancer cell lines, showcasing IC50 values as low as 1.42 µM against HL-60 leukemia cells .

- Anti-inflammatory Mechanism : Molecular docking simulations revealed that certain derivatives could bind effectively to muscarinic receptors and interleukin-β, indicating their potential as therapeutic agents for gastrointestinal inflammatory diseases .

- Metabolic Stability : Compounds similar to this compound have been shown to exhibit good metabolic stability in plasma assays, which is crucial for developing effective pharmaceuticals .

Future Directions

The ongoing research into this compound suggests a promising avenue for drug development. Future studies should focus on:

- In Vivo Studies : To validate the efficacy and safety of this compound in living organisms.

- Mechanistic Studies : To elucidate the specific pathways through which it exerts its biological effects.

- Structure-Activity Relationship (SAR) : Further exploration of its derivatives may enhance potency and selectivity against targeted diseases.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Amino-2-methyl-N-(propan-2-yl)benzamide has been investigated for its potential as a pharmaceutical intermediate and therapeutic agent. Its structural features allow it to interact with various biological targets.

Potential Therapeutic Uses:

- Anticancer Activity: Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and protein kinase activity, which are critical in cancer progression. For example, a study indicated that benzamide derivatives could serve as inhibitors of protein kinases, suggesting their potential in cancer therapies .

| Study | Findings |

|---|---|

| Inhibition of cancer cell proliferation; potential as protein kinase inhibitors. | |

| Developed potent FABP4 inhibitors with promising IC50 values. |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness, suggesting potential applications in treating infections.

Case Study:

A study highlighted the antimicrobial efficacy of benzamide derivatives, including this compound, against resistant bacterial strains .

Biological Research

This compound has been utilized in biological studies to explore its mechanism of action and interactions with biological macromolecules.

Mechanism of Action:

The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the isopropyl group enhances hydrophobic interactions, potentially modulating the activity of target proteins .

Synthesis of Complex Organic Molecules

In organic synthesis, this compound serves as a versatile building block for the creation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in developing new materials and chemical processes.

Reactions:

- Alkylation

- Substitution Reactions

| Reaction Type | Description |

|---|---|

| Alkylation | Introduction of alkyl groups to enhance solubility and reactivity. |

| Substitution | Replacement of functional groups to modify chemical properties. |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The benzamide scaffold is highly versatile, with substitutions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Pharmacological Activity : AS-4370 () demonstrates how chloro, ethoxy, and morpholinyl groups enhance gastrokinetic activity, highlighting the importance of electron-withdrawing substituents in drug design.

- Functional Groups : The N,O-bidentate group in ’s compound enables coordination chemistry, a feature absent in the target compound.

Enzyme Inhibition and Receptor Interactions

- Carbonic Anhydrase Inhibitors: Sulfamoylphenylalkylamides (e.g., N-(1-oxo-1-((4-sulfamoylphenyl)amino)propan-2-yl)benzamide) exhibit potent inhibition due to the sulfamoyl pharmacophore . In contrast, the target compound’s amino group lacks this specificity, suggesting divergent applications.

- Spasmolytic Activity : N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide () showed predicted spasmolytic activity via in silico studies, attributed to its ketoamide and dimethoxyphenyl groups. The target compound’s simpler structure may lack such activity without similar substituents.

Crystallographic and Hydrogen-Bonding Patterns

- The bromo-substituted analog in crystallizes with two molecules per asymmetric unit, stabilized by intermolecular hydrogen bonds. Such studies, often conducted using SHELX software (), reveal how halogen substituents influence crystal packing . The target compound’s amino group may instead form N–H···O hydrogen bonds, affecting solubility and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.